molecular formula C14H14N2O4S B12131598 Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate

Katalognummer: B12131598
Molekulargewicht: 306.34 g/mol
InChI-Schlüssel: NWIKCRZEBAGJSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound features a unique structure that includes a benzoyl group, an oxo group, and a thioxoimidazolidinyl moiety, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base to form an intermediate, which is then reacted with thiourea to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The benzoyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxo and thioxo groups can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(3-benzoyl-5-oxo-2-thioxoimidazolidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H14N2O4S

Molekulargewicht

306.34 g/mol

IUPAC-Name

ethyl 2-(3-benzoyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)acetate

InChI

InChI=1S/C14H14N2O4S/c1-2-20-12(18)9-15-11(17)8-16(14(15)21)13(19)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI-Schlüssel

NWIKCRZEBAGJSF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C(=O)CN(C1=S)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.